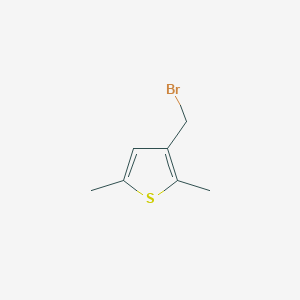

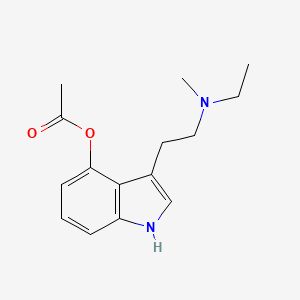

3-(Bromomethyl)-2,5-dimethylthiophene

Overview

Description

The compound would be described based on its molecular structure, which would include the types and arrangement of atoms.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the precise structure of the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

The compound’s properties such as its melting point, boiling point, solubility, and stability would be determined.Scientific Research Applications

1. Halogenation and Synthetic Chemistry

3-(Bromomethyl)-2,5-dimethylthiophene is used in various halogenation reactions, which are crucial in synthetic chemistry. For example, uncatalyzed side-chain halogenations of polymethyl-substituted thiophenes, including 3-(Bromomethyl)-2,5-dimethylthiophene, occur cleanly and regioselectively at the α-position, as demonstrated in a study by Nakayama et al. (1993) (Nakayama et al., 1993).

2. Role in Nitration Processes

The compound plays a significant role in nitration processes. Suzuki et al. (1981) showed that the treatment of 3,4-dibromo-2,5-dimethylthiophene with nitric acid produced various novel compounds, highlighting the compound's reactivity and utility in organic synthesis (Suzuki et al., 1981).

3. Catalysis and Chemical Transformations

It also finds applications in catalysis and chemical transformations. Peeters et al. (1994) explored the use of 3,4-dibromo-2,5-dimethylthiophene in copper (I) catalyzed formations, which has implications in various synthetic pathways (Peeters et al., 1994).

4. Research in Organometallic Chemistry

This chemical is significant in organometallic chemistry research. Paneque et al. (2005) studied C-H Bond activation and C-C bond formation involving 2,5-dimethylthiophene, a related compound, providing insights into its interaction with metal complexes (Paneque et al., 2005).

5. Exploration in Organic Synthesis

Its versatility extends to various areas of organic synthesis. A study by Snyder et al. (2003) on C,O-dialkylation of Meldrum's acid using derivatives of 2,5-dimethylthiophene, including the bromomethyl variant, shows its potential in creating complex organic structures (Snyder et al., 2003).

Safety And Hazards

The compound’s toxicity and potential hazards would be assessed, including its impact on human health and the environment.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.

Please note that the availability of this information would depend on the extent of research conducted on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or conduct experimental studies. Always ensure to follow safety guidelines when handling chemicals.

properties

IUPAC Name |

3-(bromomethyl)-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c1-5-3-7(4-8)6(2)9-5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTXENMKMAORGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2,5-dimethylthiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

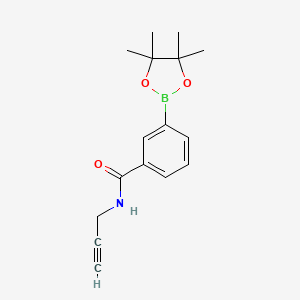

![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)

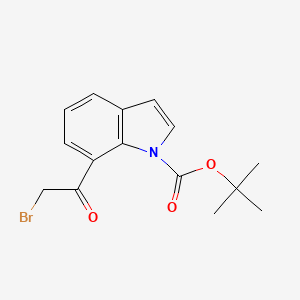

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)

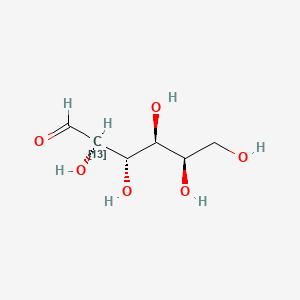

![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)

![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)